molecular formula C21H34N2O2 B11328134 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-[2-(morpholin-4-yl)ethyl]ethanamine

2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-[2-(morpholin-4-yl)ethyl]ethanamine

Cat. No.: B11328134
M. Wt: 346.5 g/mol
InChI Key: OGERAVIXLJTYGW-UHFFFAOYSA-N
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Description

[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE is a complex organic compound that features both oxane and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxane derivatives with additional oxygen functionalities, while reduction can yield simpler amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, [2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of neuropharmacology.

Medicine

The compound’s potential therapeutic applications are being explored, especially in the treatment of neurological disorders. Its interaction with specific receptors in the brain could lead to the development of new medications.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers can enhance their mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of [2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE involves its interaction with specific molecular targets. The oxane ring and morpholine moiety can bind to receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE: vs. : The latter contains a piperidine ring instead of a morpholine ring, which can alter its biological activity and chemical reactivity.

    [2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE: vs. : The pyrrolidine derivative may have different pharmacokinetic properties due to the smaller ring size.

Uniqueness

The presence of both oxane and morpholine rings in [2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE makes it unique. This combination allows for diverse chemical modifications and interactions with a wide range of biological targets, enhancing its versatility in research and industrial applications.

Properties

Molecular Formula

C21H34N2O2

Molecular Weight

346.5 g/mol

IUPAC Name

2-(2,2-dimethyl-4-phenyloxan-4-yl)-N-(2-morpholin-4-ylethyl)ethanamine

InChI

InChI=1S/C21H34N2O2/c1-20(2)18-21(9-15-25-20,19-6-4-3-5-7-19)8-10-22-11-12-23-13-16-24-17-14-23/h3-7,22H,8-18H2,1-2H3

InChI Key

OGERAVIXLJTYGW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNCCN2CCOCC2)C3=CC=CC=C3)C

Origin of Product

United States

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